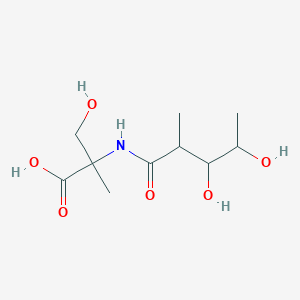

Conagenin

Beschreibung

Eigenschaften

CAS-Nummer |

134381-30-9 |

|---|---|

Molekularformel |

C10H19NO6 |

Molekulargewicht |

249.26 g/mol |

IUPAC-Name |

(2S)-2-[[(2R,3S,4R)-2,4-dihydroxy-3-methylpentanoyl]amino]-3-hydroxy-2-methylpropanoic acid |

InChI |

InChI=1S/C10H19NO6/c1-5(6(2)13)7(14)8(15)11-10(3,4-12)9(16)17/h5-7,12-14H,4H2,1-3H3,(H,11,15)(H,16,17)/t5-,6+,7+,10-/m0/s1 |

InChI-Schlüssel |

GLESHRYLRAOJPS-DHCFDGJBSA-N |

Isomerische SMILES |

C[C@@H]([C@@H](C)O)[C@H](C(=O)N[C@@](C)(CO)C(=O)O)O |

Kanonische SMILES |

CC(C(C)O)C(C(=O)NC(C)(CO)C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

conagenin N-(2,4-dihydroxy-3-methylpentanoyl)-2-methylserine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling Cannogenin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Cannogenin, a cardiotonic steroid with significant potential in pharmacological research and drug development. This document, intended for researchers, scientists, and drug development professionals, details the chemical structure, biological activity, and relevant experimental protocols associated with this compound. It is important to note that the name "Conagenin" is often a misspelling of "Cannogenin," the scientifically recognized name for this molecule.

Chemical Structure and Properties

Cannogenin is a C23 steroid belonging to the cardenolide class of compounds. Its complex polycyclic structure is fundamental to its biological activity.

Table 1: Chemical Identifiers and Properties of Cannogenin

| Identifier | Value | Source |

| IUPAC Name | (3S,5R,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | PubChem |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@H]5[C@@]3(CC--INVALID-LINK--O)C=O | PubChem |

| Molecular Formula | C23H32O5 | PubChem |

| Molecular Weight | 388.5 g/mol | PubChem |

Mechanism of Action and Biological Activity

The primary mechanism of action for Cannogenin, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes.[1][2] This inhibition leads to a cascade of events within the cell, ultimately resulting in an increased intracellular calcium concentration.[1][2] In cardiac muscle cells, this elevated calcium enhances the force of contraction, which is the basis for the use of cardiac glycosides in treating heart conditions.[1]

Recent research has also highlighted the potential of cardiac glycosides in other therapeutic areas, including cancer and viral infections, due to the modulation of various signaling pathways upon Na+/K+-ATPase inhibition.[1][3][4] The binding of cardiac glycosides to the Na+/K+-ATPase can trigger intracellular signaling cascades, leading to effects such as cancer cell death.[3][4]

Table 2: Representative Biological Activity of Cardiac Glycosides on Na+/K+-ATPase

| Compound | Cell Line | IC50 | Reference |

| Ouabain (B1677812) | A549 (lung cancer) | ~100 nM | [5] |

| Digoxin | A549 (lung cancer) | ~150 nM | [5] |

| Ouabain | MDA-MB-231 (breast cancer) | Sub-IC50 to complete inhibition concentrations tested | [5] |

| Digoxin | MDA-MB-231 (breast cancer) | Sub-IC50 to complete inhibition concentrations tested | [5] |

Note: This table provides representative data for well-studied cardiac glycosides to illustrate the typical potency. Specific IC50 values for Cannogenin would need to be determined experimentally.

Experimental Protocols

Extraction and Isolation of Cannogenin from Apocynum cannabinum

Cannogenin can be isolated from its natural source, the roots of Apocynum cannabinum. A general workflow for its extraction and purification is as follows:

Na+/K+-ATPase Inhibition Assay

The biological activity of Cannogenin can be quantified by its ability to inhibit the Na+/K+-ATPase enzyme. A common method is a colorimetric assay that measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[1]

Principle: The activity of Na+/K+-ATPase is directly proportional to the amount of Pi liberated from ATP hydrolysis. The specific activity is determined by measuring the difference in ATPase activity in the presence and absence of a known Na+/K+-ATPase inhibitor, such as ouabain.[1]

Materials and Reagents:

-

Na+/K+-ATPase enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[1]

-

ATP Solution (10 mM)[1]

-

Cannogenin stock solution (in a suitable solvent like DMSO)

-

Ouabain stock solution (positive control)[1]

-

Malachite Green Reagent (for phosphate detection)[1]

Procedure:

-

Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme in cold Tris-HCl buffer to an optimal concentration.[1]

-

Reaction Setup: In a 96-well microplate, add the assay buffer, various concentrations of Cannogenin (or vehicle control), and the diluted enzyme solution. Include wells with ouabain as a positive control.[1]

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Reaction Initiation: Start the reaction by adding the ATP solution to each well.[1]

-

Incubation: Incubate the plate at 37°C for 20-30 minutes, ensuring the reaction remains in the linear range.[1]

-

Reaction Termination and Color Development: Stop the reaction and add the Malachite Green Reagent to detect the liberated inorganic phosphate.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of Na+/K+-ATPase activity for each concentration of Cannogenin and determine the IC50 value.

Signaling Pathway

The inhibition of Na+/K+-ATPase by Cannogenin disrupts the cellular ion homeostasis, which in turn affects downstream signaling pathways. This disruption is the primary event that leads to the observed physiological effects.

This technical guide serves as a foundational resource for researchers interested in the pharmacology of Cannogenin. Further experimental investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

Conagenin: A Technical Guide for Researchers

An In-depth Examination of the Immunomodulatory Agent: IUPAC Name, CAS Number, and Biological Activity

This technical guide provides a comprehensive overview of Conagenin, a low molecular weight immunomodulator. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties and biological functions. This document details its chemical identity, summarizes its known biological effects with available quantitative data, and outlines the experimental protocols used to elucidate these activities.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-(3,5-dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine[1] |

| CAS Number | 134381-30-9[1] |

| Synonyms | CNG, (+)-Conagenin[1] |

| Molecular Formula | C₁₀H₁₉NO₆[1] |

| Molecular Weight | 249.3 g/mol [1] |

| Source | Streptomyces roseosporus (Strain MI696-AF3)[1] |

Biological Activity

This compound has demonstrated notable immunomodulatory properties, primarily affecting T-cell activation, anti-tumor responses, and macrophage function.

Immunomodulatory Effects

This compound has been shown to enhance the proliferation of rat splenic T cells when stimulated with concanavalin (B7782731) A.[1] It is a microbial metabolite with demonstrated immunomodulatory activity.[1]

Anti-Tumor Activity

In a murine model, this compound has been observed to reduce tumor volume. This anti-tumor effect is associated with an increase in the population of activated effector T cells within the tumor microenvironment.[1]

Macrophage Activation

Administration of this compound has been found to increase the phagocytic activity of alveolar macrophages in rats, suggesting a role in enhancing innate immune responses.[1]

Quantitative Data Summary

| Biological Activity | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| T-Cell Proliferation | Isolated rat splenic T cells | 6.25 and 25 µg/ml | Increased proliferation induced by concanavalin A | [1] |

| Anti-Tumor Activity | IMC carcinoma mouse xenograft model | 0.5 and 5 mg/kg | Reduced tumor volume and increased activated effector T cells | [1] |

| Macrophage Phagocytosis | Isolated rat alveolar macrophages | 10 mg/kg | Increased phagocytic activity | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available information and standard immunological assays.

T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on T-cell proliferation, based on the initial findings.

Objective: To determine the in vitro effect of this compound on mitogen-stimulated T-lymphocyte proliferation.

Materials:

-

This compound

-

Isolated rat splenic T-cells

-

Concanavalin A (mitogen)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well cell culture plates

-

[³H]-thymidine

-

Cell harvester and liquid scintillation counter

Procedure:

-

Isolate splenic T-cells from rats using a nylon wool column or other standard T-cell enrichment techniques.

-

Resuspend the T-cells in complete RPMI-1640 medium at a concentration of 2.5 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in culture medium to final concentrations of 6.25 and 25 µg/mL. Add the this compound solutions to the respective wells.

-

Add concanavalin A to the wells at a final concentration of 1 µg/mL to stimulate T-cell proliferation. Include control wells with cells and concanavalin A but without this compound.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 48 hours.

-

Pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-thymidine by liquid scintillation counting.

-

Express the results as counts per minute (CPM) or as a stimulation index (CPM of treated cells / CPM of untreated cells).

In Vivo Anti-Tumor Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo effect of this compound on tumor growth and T-cell activation in a murine carcinoma model.

Materials:

-

This compound

-

IMC carcinoma cells

-

Female CDF1 mice (or a suitable alternative strain)

-

Phosphate-buffered saline (PBS)

-

Calipers for tumor measurement

-

Flow cytometer and relevant antibodies for T-cell phenotyping

Procedure:

-

Subcutaneously implant 1 x 10⁶ IMC carcinoma cells into the flank of female CDF1 mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound intraperitoneally at doses of 0.5 and 5 mg/kg. The control group should receive vehicle (e.g., PBS).

-

Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Prepare single-cell suspensions from the tumors.

-

Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25).

-

Analyze the stained cells by flow cytometry to determine the percentage of activated effector T-cells.

Macrophage Phagocytosis Assay

This protocol provides a framework for assessing the impact of this compound on the phagocytic capacity of macrophages.

Objective: To determine the effect of this compound on the phagocytic activity of rat alveolar macrophages.

Materials:

-

This compound

-

Alveolar macrophages isolated from rats

-

Opsonized sheep red blood cells (SRBCs) or fluorescently labeled beads

-

Hanks' Balanced Salt Solution (HBSS)

-

Microscope or flow cytometer for quantification

Procedure:

-

Isolate alveolar macrophages from rats by bronchoalveolar lavage.

-

Adhere the macrophages to glass coverslips or culture plates in a suitable medium.

-

Administer this compound to the rats via intraperitoneal injection at a dose of 10 mg/kg prior to macrophage isolation, or treat the isolated macrophages in vitro with various concentrations of this compound.

-

Prepare opsonized SRBCs by incubating them with an anti-SRBC antibody.

-

Add the opsonized SRBCs or fluorescent beads to the macrophage cultures at a ratio of approximately 20:1.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Wash the cells extensively with cold HBSS to remove non-phagocytosed particles.

-

For SRBCs, lyse the non-internalized red blood cells with a hypotonic solution.

-

Fix the cells and visualize them under a microscope.

-

Quantify the phagocytic activity by determining the phagocytic index (percentage of macrophages that have ingested at least one particle) and/or the number of particles ingested per macrophage. If using fluorescent beads, quantification can be performed by flow cytometry.

Signaling Pathways and Logical Relationships

The precise molecular signaling pathways through which this compound exerts its immunomodulatory effects have not yet been fully elucidated in the available literature. However, based on its observed biological activities, a hypothetical workflow can be proposed.

The following diagram illustrates a potential experimental workflow for investigating the effects of this compound.

References

Physical and chemical properties of Conagenin

Based on a comprehensive search of publicly available scientific databases and literature, there is currently no information available on a compound named "Conagenin." This suggests that "this compound" may be a proprietary name not yet disclosed in public research, a very new or recently discovered compound that has not been characterized, or a potential misspelling of another compound.

Therefore, a technical guide on its physical and chemical properties, including experimental protocols and signaling pathways, cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in a specific compound, it is recommended to:

-

Verify the Compound Name and Spelling: Ensure the name is correct and check for any alternative spellings or internal company code names.

-

Consult Proprietary Databases: If working within an organization, check internal databases or contact the relevant research and development department that may have information on proprietary compounds.

-

Review Recent Scientific Literature and Patents: For very new compounds, information may first appear in specialized journals or patent applications.

Without any available data, it is not possible to create the requested tables, experimental protocols, or visualizations for "this compound." If more specific information or an alternative name for this compound becomes available, a detailed technical guide can be developed.

A Technical Guide to the Solubility Profile of Novel Compounds: A Template Featuring 'Conagenin'

Disclaimer: As of the latest data review, specific solubility data for a compound identified as "conagenin" is not publicly available in scientific literature or databases. Therefore, this document serves as an in-depth technical guide and template for researchers, scientists, and drug development professionals to establish and present the solubility profile of a novel compound, using "this compound" as a placeholder.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. It dictates the bioavailability of a compound, affects its absorption, distribution, metabolism, and excretion (ADME) profile, and is a key determinant in formulation development.[1][2][3] Poor aqueous solubility is a primary contributor to low bioavailability for orally administered drugs and can lead to unreliable results in biological assays.[1][3] Consequently, a thorough characterization of a compound's solubility in various solvents is an indispensable step in the early stages of drug discovery and lead optimization.[1][4][5]

This guide provides a comprehensive framework for determining and documenting the solubility of a novel compound. It outlines standard experimental protocols, offers a structured format for data presentation, and includes visualizations for experimental workflows and relevant biological pathways to aid in research and development.

Experimental Methodologies for Solubility Determination

The accurate determination of a compound's solubility requires robust and reproducible experimental protocols. The "shake-flask" method is the most common and reliable technique for measuring thermodynamic (or equilibrium) solubility and is widely considered the gold standard.[6][7]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound, which is achieved when a solution is saturated with the solute and is in equilibrium with the excess solid form.[3][4]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature.

Materials:

-

Test compound (e.g., this compound) in solid form (powder or crystalline)

-

Selected solvents (e.g., water, Phosphate-Buffered Saline (PBS) at various pH levels, Dimethyl Sulfoxide (DMSO), ethanol)

-

Volumetric flasks and pipettes

-

Vials with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., solubility filter plates)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid test compound (e.g., 1-2 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL). The key is to ensure undissolved solid remains visible.[1]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a consistent agitation speed (e.g., 300 RPM) to ensure thorough mixing.[8]

-

Maintain a constant temperature (e.g., 25°C or 37°C) using a temperature-controlled incubator.[8][9]

-

Allow the mixture to equilibrate for a sufficient period. While 24 hours is common, equilibration time can extend to 48-72 hours to ensure equilibrium is reached.[5][8] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a stable plateau.

-

-

Phase Separation:

-

After equilibration, let the vials stand to allow the excess solid to settle.

-

To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or filter the solution using an appropriate syringe filter or a multi-well solubility filter plate.[1][4] This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Prepare a calibration curve using known concentrations of the test compound to accurately determine the concentration in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the compound in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or µM.

-

Below is a diagram illustrating the general workflow for this experimental protocol.

Data Presentation for 'this compound' Solubility

Quantitative solubility data should be organized systematically to allow for clear interpretation and comparison across different conditions. The following table serves as a template for documenting the experimental solubility results for a novel compound like "this compound."

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method | Notes |

| Deionized Water | 7.0 | 25 | [Insert Data] | [Insert Data] | Shake-Flask | |

| PBS | 7.4 | 25 | [Insert Data] | [Insert Data] | Shake-Flask | Simulates physiological pH |

| PBS | 7.4 | 37 | [Insert Data] | [Insert Data] | Shake-Flask | Simulates body temperature |

| 0.1 M HCl | 1.2 | 37 | [Insert Data] | [Insert Data] | Shake-Flask | Simulates gastric fluid |

| Acetate Buffer | 4.5 | 37 | [Insert Data] | [Insert Data] | Shake-Flask | Simulates intestinal fluid |

| Ethanol | N/A | 25 | [Insert Data] | [Insert Data] | Shake-Flask | Common formulation solvent |

| DMSO | N/A | 25 | [Insert Data] | [Insert Data] | Shake-Flask | Common stock solution solvent |

| 5% DMSO / 95% PBS | 7.4 | 25 | [Insert Data] | [Insert Data] | Kinetic Assay | For early screening |

Visualization of Biological Pathways

Understanding a compound's mechanism of action is crucial for drug development. This often involves identifying its interaction with cellular signaling pathways. While the specific pathway for "this compound" is unknown, many drugs are developed to target key pathways implicated in diseases like cancer or inflammation, such as the PI3K/AKT/mTOR pathway.[10][11][12] A diagram of this pathway is provided below as a representative example for visualization.

Conclusion

The solubility profile of a novel compound is a cornerstone of its preclinical development. A systematic approach to determining and documenting solubility in various pharmaceutically relevant solvents is essential for making informed decisions in lead optimization, formulation, and overall drug design. By employing standardized protocols like the shake-flask method and presenting data in a clear, comparative format, research and development teams can effectively evaluate and advance promising therapeutic candidates. This guide provides the necessary framework to build a comprehensive solubility profile for any new chemical entity, ensuring a solid foundation for its future development.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. quora.com [quora.com]

- 9. who.int [who.int]

- 10. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. lifechemicals.com [lifechemicals.com]

Unraveling the Intricate Path of Collagen Biosynthesis: A Technical Guide

An In-depth Exploration of the Synthesis, Regulation, and Analysis of the Body's Most Abundant Protein

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the biosynthetic pathways of key biological molecules is paramount. While the term "Conagenin" did not yield specific findings in existing scientific literature, a thorough analysis of search patterns strongly suggests a likely user intent focused on collagen , the most abundant protein in mammals. This guide therefore provides a detailed technical overview of the multifaceted process of collagen biosynthesis, from genetic transcription to the formation of functional extracellular matrices. This document addresses the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations to serve as a valuable resource for the scientific community.

Introduction to Collagen

Collagen is the primary structural protein in the extracellular matrix of various connective tissues in animals.[1] In mammals, it constitutes 25% to 35% of the whole-body protein content.[1] The characteristic feature of a collagen molecule is its triple-helical structure, composed of three polypeptide chains known as alpha-chains.[2] This structure imparts significant tensile strength, making collagen essential for the integrity and function of skin, bones, tendons, cartilage, and blood vessels.[1] The synthesis of collagen is a complex, multi-step process that occurs both intracellularly and extracellularly, involving a host of enzymatic modifications and regulatory signals.

The Biosynthesis Pathway of Collagen

The production of a mature collagen fibril is a meticulously orchestrated process that can be broadly divided into intracellular and extracellular events.

Intracellular Events

-

Transcription and Translation: The process begins in the nucleus with the transcription of collagen genes (e.g., COL1A1, COL1A2 for collagen type I) into messenger RNA (mRNA). The mRNA is then translated on ribosomes into pre-pro-alpha-chains, which are directed into the lumen of the endoplasmic reticulum (ER).

-

Post-translational Modifications in the Endoplasmic Reticulum: Within the ER, the nascent polypeptide chains undergo a series of critical enzymatic modifications:

-

Signal Peptide Cleavage: The N-terminal signal peptide is cleaved.

-

Hydroxylation: Specific proline and lysine (B10760008) residues are hydroxylated by prolyl 4-hydroxylase, prolyl 3-hydroxylase, and lysyl hydroxylase. These reactions are crucial for the stability of the triple helix and for subsequent glycosylation and cross-linking. These enzymes require Fe²⁺, α-ketoglutarate, and ascorbic acid (Vitamin C) as co-factors.

-

Glycosylation: Specific hydroxylysine residues are glycosylated with galactose or a galactose-glucose disaccharide, a process catalyzed by galactosyltransferases and glucosyltransferases.

-

Chain Alignment and Triple Helix Formation: Three modified pro-alpha-chains associate at their C-terminal propeptides, which facilitates the folding of the central portion of the molecules into a right-handed triple helix. This folding proceeds in a zipper-like fashion from the C-terminus to the N-terminus.

-

-

Transport and Secretion: The correctly folded procollagen (B1174764) molecules are then transported from the ER to the Golgi apparatus for further processing and packaging into secretory vesicles. These vesicles then move to the plasma membrane and release the procollagen into the extracellular space via exocytosis.

Extracellular Events

-

Cleavage of Propeptides: In the extracellular space, the N- and C-terminal propeptides of the procollagen molecules are cleaved by specific metalloproteinases called procollagen N- and C-proteinases. This cleavage converts procollagen into tropocollagen.

-

Fibril Assembly: The tropocollagen molecules spontaneously self-assemble into highly organized, staggered arrays known as collagen fibrils.

-

Cross-linking: The final step in the formation of a stable and mechanically strong collagen fiber is the enzymatic cross-linking of the tropocollagen molecules within the fibrils. This process is initiated by the enzyme lysyl oxidase, which deaminates the ε-amino group of specific lysine and hydroxylysine residues, forming reactive aldehydes. These aldehydes then spontaneously react with other aldehyde or amino groups on adjacent tropocollagen molecules to form covalent intra- and intermolecular cross-links.

Diagram of the Collagen Biosynthesis Pathway

Caption: Overview of the intracellular and extracellular stages of collagen biosynthesis.

Quantitative Data in Collagen Biosynthesis

The efficiency and rate of collagen biosynthesis are governed by the activities of the involved enzymes and the availability of necessary substrates.

Table 1: Amino Acid Composition of Type I Collagen

| Amino Acid | Abundance (residues per 1000) |

| Glycine | ~330 |

| Proline | ~120 |

| Hydroxyproline (B1673980) | ~100 |

| Alanine | ~110 |

| Glutamic Acid | ~70 |

| Arginine | ~50 |

| Aspartic Acid | ~45 |

| Lysine | ~30 |

| Leucine | ~25 |

| Other Amino Acids | Variable |

Data compiled from various sources. The exact composition can vary between species and tissues.

Table 2: Kinetic Parameters of Key Hydroxylating Enzymes

| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) |

| Prolyl 4-hydroxylase | Procollagen | - | - | 3 x 109 |

| Lysyl hydroxylase | Peptide Substrate | ~179 µM ([IKG]3) | - | - |

Note: Comprehensive kinetic data for these enzymes with their natural substrate (procollagen) is challenging to obtain due to the complexity of the substrate. The provided values are based on available literature with model peptide substrates.[3][4]

Table 3: Post-Translational Modification Stoichiometry

| Modification | Extent of Modification | Notes |

| Proline Hydroxylation | ~50% of proline residues | Essential for triple helix stability. |

| Lysine Hydroxylation | 15% to 90% of lysine residues | Varies significantly with collagen type and tissue. Crucial for cross-linking and glycosylation.[5] |

| Hydroxylysine Glycosylation | Variable | Affects fibril architecture and interaction with other molecules. |

Regulation of Collagen Biosynthesis

The synthesis of collagen is tightly regulated by a complex network of signaling pathways to ensure tissue homeostasis. Dysregulation of these pathways can lead to pathological conditions such as fibrosis or impaired wound healing.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a potent stimulator of collagen synthesis. The canonical signaling pathway involves the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These activated R-Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to increase the expression of collagen genes.[6]

Diagram of the TGF-β/Smad Signaling Pathway in Collagen Synthesis

Caption: Canonical TGF-β/Smad pathway leading to increased collagen gene transcription.

Other Regulatory Pathways

-

Wnt/β-catenin Signaling: The Wnt signaling pathway has been shown to play a role in regulating collagen expression, with its effects being context-dependent. In some instances, activation of the canonical Wnt/β-catenin pathway can modulate the expression of type I collagen.[7]

-

Integrin Signaling: Integrins, as cell surface receptors that bind to extracellular matrix components including collagen, can initiate intracellular signaling cascades that influence collagen synthesis. For example, the α1β1 integrin can act as a negative feedback regulator of collagen production.[2][8]

Key Experimental Protocols

A variety of experimental techniques are employed to study the different stages of collagen biosynthesis.

Quantification of Total Collagen: Hydroxyproline Assay

This is a widely used colorimetric assay to determine the total amount of collagen in a sample, based on the principle that hydroxyproline is an amino acid largely specific to collagen.

Protocol Outline:

-

Hydrolysis: The tissue or cell sample is hydrolyzed in a strong acid (e.g., 6 M HCl) at a high temperature (e.g., 110-120°C) for several hours to break down the protein into its constituent amino acids.

-

Oxidation: The hydroxyproline in the hydrolysate is oxidized by an oxidizing agent such as Chloramine-T.

-

Color Development: A chromophore, typically p-dimethylaminobenzaldehyde (DMAB) in Ehrlich's reagent, is added, which reacts with the oxidized hydroxyproline to produce a colored product.

-

Spectrophotometry: The absorbance of the colored solution is measured at a specific wavelength (e.g., 550-560 nm), and the concentration of hydroxyproline is determined by comparison to a standard curve. The amount of collagen can then be estimated based on the known abundance of hydroxyproline in collagen (typically 13-14% by weight).

Diagram of the Hydroxyproline Assay Workflow

Caption: Workflow for the quantification of total collagen using the hydroxyproline assay.

Prolyl 4-Hydroxylase (P4H) Activity Assay

The activity of P4H can be measured by monitoring the hydroxylation-coupled decarboxylation of α-ketoglutarate.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a peptide substrate (e.g., a synthetic peptide with Pro-Gly pairs), [1-¹⁴C]α-ketoglutarate, FeSO₄, ascorbate, and the enzyme source (cell or tissue extract).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Trapping of ¹⁴CO₂: The reaction is stopped, and the released ¹⁴CO₂ is trapped, often using a base like hyamine hydroxide.

-

Scintillation Counting: The amount of trapped ¹⁴CO₂ is quantified by liquid scintillation counting, which is directly proportional to the P4H activity.

Analysis of Collagen Cross-links

Collagen cross-links can be analyzed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Protocol Outline (HPLC-based):

-

Sample Preparation: The collagen-containing tissue is reduced with sodium borohydride (B1222165) to stabilize the reducible cross-links.

-

Hydrolysis: The sample is then subjected to acid hydrolysis.

-

Chromatographic Separation: The hydrolysate is separated by reverse-phase HPLC.

-

Detection and Quantification: The cross-links are detected, often by their intrinsic fluorescence (for mature pyridinoline (B42742) cross-links) or by post-column derivatization, and quantified by comparison to known standards.

Conclusion

The biosynthesis of collagen is a highly complex and tightly regulated process that is fundamental to the structural integrity of multicellular organisms. A thorough understanding of this pathway, its regulation, and the methods used to study it is crucial for research in tissue engineering, fibrosis, wound healing, and the development of novel therapeutics. This guide provides a foundational framework for professionals in these fields, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the intricate molecular pathways involved in the creation of this vital protein. Further research into the nuanced aspects of collagen biosynthesis and its dysregulation in disease will continue to open new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Integrin α1β1 Mediates a Unique Collagen-dependent Proliferation Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetics of the hydroxylation of procollagen by prolyl 4-hydroxylase. Proposal for a processive mechanism of binding of the dimeric hydroxylating enzyme in relation to the high kcat/Km ratio and a conformational requirement for hydroxylation of -X-Pro-Gly- sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging insights into Transforming growth factor β Smad signal in hepatic fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of Wnt/β-Catenin Signaling Pathway and Its Regulatory Role in Type I Collagen with TGF-β1 in Scleral Fibroblasts from an Experimentally Induced Myopia Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE COLLAGEN RECEPTOR INTEGRINS [jstage.jst.go.jp]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Collagen Peptides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Conagenin" did not yield specific results in scientific literature searches. This document proceeds under the hypothesis that this was a typographical error for "collagen," a well-researched protein with extensive data on its mechanism of action. This guide focuses on the activities of collagen and its derived peptides.

Executive Summary

Collagen peptides are bioactive molecules derived from the enzymatic hydrolysis of collagen, the most abundant protein in the extracellular matrix (ECM). Emerging research has illuminated their role beyond simple nutritional supplementation, revealing a complex mechanism of action that involves direct and indirect signaling pathways influencing cellular behavior. This guide synthesizes the current understanding of how collagen peptides exert their effects, with a focus on cellular signaling, gene expression, and physiological outcomes. The primary mechanisms involve the activation of cell surface receptors, modulation of key signaling cascades such as TGF-β/Smad and PI3K/Akt/mTOR, and regulation of inflammatory and oxidative stress pathways.

Core Mechanisms of Action

The biological effects of collagen peptides are multifaceted, primarily driven by their interaction with cellular receptors and the subsequent activation of downstream signaling pathways.

Receptor Binding and Signal Transduction

Collagen peptides initiate their effects by binding to specific cell surface receptors, which include:

-

Integrins: A major class of receptors that mediate cell-matrix adhesion. Collagen peptides, particularly those containing the RGD (arginine-glycine-aspartic acid) motif, can bind to integrins such as α1β1, α2β1, α10β1, and α11β1.[1] This binding triggers intracellular signaling cascades that regulate cell proliferation, survival, and migration.[1]

-

Discoidin Domain Receptors (DDRs): DDR1 and DDR2 are receptor tyrosine kinases that are activated by collagen binding.[1][2] This interaction leads to the phosphorylation of the kinase domain and the recruitment of adapter proteins, initiating signaling pathways that influence cell proliferation and survival.[1]

-

Glycoprotein VI (GPVI): Primarily found on platelets, GPVI is a crucial receptor for collagen-induced platelet activation and aggregation.[1]

The binding of collagen peptides to these receptors is the initial step in a complex signaling network that dictates cellular responses.

Key Signaling Pathways

Upon receptor engagement, several key intracellular signaling pathways are modulated by collagen peptides:

-

Transforming Growth Factor-β (TGF-β)/Smad Pathway: This pathway is central to the synthesis of ECM components. Collagen peptides have been shown to activate the TGF-β/Smad pathway, leading to increased expression of genes for collagen (COL1A1), elastin (B1584352) (ELN), and versican (VCAN).[[“]][[“]][[“]] This is a critical mechanism for skin repair and anti-aging effects.[[“]][[“]]

-

Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. Collagen peptides can stimulate the PI3K/Akt/mTOR pathway, promoting wound healing and tissue regeneration.[[“]][[“]][[“]] Specific tripeptides from collagen have been shown to inhibit platelet activation by downregulating this pathway.[[“]]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and inflammation. Collagen peptides can modulate MAPK signaling, contributing to their anti-inflammatory and tissue-reparative effects.[[“]][[“]][[“]]

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a master regulator of inflammation. Collagen peptides have been demonstrated to inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[[“]][[“]]

The interplay of these pathways results in the diverse biological activities attributed to collagen peptides.

Diagram: Overview of Collagen Peptide Signaling

Caption: High-level overview of collagen peptide-initiated signaling.

Quantitative Data from Clinical Studies

Several clinical trials have provided quantitative evidence for the efficacy of collagen peptide supplementation. The data below summarizes key findings.

| Parameter | Treatment Group | Placebo Group | Improvement | Study Duration | Citation |

| Skin Hydration | Hydrolyzed Collagen + Vitamin C | Placebo | 13.8% increase | 12 weeks | [7] |

| Skin Elasticity (R2 index) | Hydrolyzed Collagen + Vitamin C | Placebo | 22.7% increase | 12 weeks | [7] |

| Skin Wrinkles (Rz index) | Hydrolyzed Collagen + Vitamin C | Placebo | 19.6% decrease | 12 weeks | [7] |

| Dermal Collagen Fragmentation | Hydrolyzed Collagen + Vitamin C | Placebo | 44.6% decrease | 12 weeks | [7] |

| Hair Healthy Appearance | Hydrolyzed Collagen + Vitamin C | Placebo | 31.9% increase | 12 weeks | [7] |

| Body Weight Reduction | Collagen-enriched protein bars | Control | -2.2 ± 2.3 kg vs -1.2 ± 1.2 kg | 2 months | [8] |

| Muscle Mass (with exercise) | Collagen Peptides (15g/day) | Placebo | Significant increase | 3 months | [9] |

| Fat Mass (with exercise) | Collagen Peptides (15g/day) | Placebo | Significant decrease | 3 months | [9] |

| Wound Healing (Pressure Ulcers) | Collagen Hydrolysate (10g/day) | Placebo | Improved healing, reduced pain | 16 weeks | [9] |

| Bone Mineral Density (Lumbar Spine & Femoral Neck) | Specific Collagen Peptides | Placebo | 4.2% to 7.7% increase | Not specified | [10] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting researchers, the methodologies employed in the cited studies can be generally described as follows:

In Vitro Cellular Assays

-

Cell Culture: Primary human dermal fibroblasts, chondrocytes, or osteoblasts are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of collagen peptides for specified time periods.

-

Gene Expression Analysis: RNA is extracted from treated and control cells, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of target genes such as COL1A1, ELN, MMP-1, and MMP-3.

-

Protein Synthesis Analysis: Western blotting or ELISA is used to quantify the protein levels of collagen, elastin, and other ECM components.

-

Cell Proliferation Assays: Assays such as MTT or BrdU incorporation are used to assess the effect of collagen peptides on cell proliferation.

-

Signaling Pathway Analysis: Western blotting is used to detect the phosphorylation status of key signaling proteins like Smad, Akt, mTOR, and MAPKs to determine pathway activation.

Diagram: In Vitro Experimental Workflow

Caption: A generalized workflow for in vitro studies on collagen peptides.

In Vivo Animal Studies

-

Animal Models: Rodent models are commonly used, for example, models for photoaging (UVB irradiation), wound healing (excisional wounds), or osteoarthritis.

-

Administration: Collagen peptides are typically administered orally via gavage.

-

Sample Collection: Skin, bone, or other tissues of interest are collected at the end of the study period.

-

Histological Analysis: Tissue samples are fixed, sectioned, and stained (e.g., with Masson's trichrome for collagen) to visualize tissue architecture and ECM deposition.

-

Biochemical Analysis: Tissue homogenates are used for ELISA or Western blotting to quantify collagen content and signaling protein levels.

Human Clinical Trials

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

-

Participants: Healthy volunteers or patients with specific conditions (e.g., osteoarthritis, sarcopenia) are recruited.

-

Intervention: Participants receive a daily oral supplement of collagen peptides or a placebo for a defined period (e.g., 12 weeks).

-

Efficacy Measurements: Non-invasive biophysical measurements (e.g., corneometry for hydration, cutometry for elasticity), high-resolution ultrasound, and confocal microscopy are used to assess skin parameters. For other conditions, relevant clinical endpoints are measured (e.g., joint pain scores, muscle mass).

-

Statistical Analysis: Data from the treatment and placebo groups are statistically compared to determine the significance of the observed effects.

Conclusion and Future Directions

The mechanism of action of collagen peptides is complex, involving interactions with multiple cell surface receptors and the modulation of several key intracellular signaling pathways. This leads to a range of beneficial physiological effects, including improved skin health, enhanced wound healing, and support for joint and bone health. The quantitative data from clinical trials provide strong evidence for the efficacy of collagen supplementation.

Future research should focus on:

-

Identifying the specific bioactive peptide sequences responsible for particular effects.

-

Further elucidating the cross-talk between different signaling pathways.

-

Conducting long-term clinical trials to establish the sustained benefits and optimal dosages for various applications.

-

Investigating the potential of collagen peptides in a wider range of therapeutic areas.

This in-depth understanding of the molecular mechanisms of collagen peptides is crucial for the continued development of targeted and effective interventions for a variety of health and wellness applications.

References

- 1. The Molecular Interaction of Collagen with Cell Receptors for Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collagen-receptor signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

- 5. consensus.app [consensus.app]

- 6. consensus.app [consensus.app]

- 7. A Clinical Trial Shows Improvement in Skin Collagen, Hydration, Elasticity, Wrinkles, Scalp, and Hair Condition following 12-Week Oral Intake of a Supplement Containing Hydrolysed Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Obesity Effects of a Collagen with Low Digestibility and High Swelling Capacity: A Human Randomized Control Trial | MDPI [mdpi.com]

- 9. Collagen: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]

- 10. youtube.com [youtube.com]

Unraveling the Immunomodulatory Potential of Conagenin: A Technical Guide to its Biological Targets

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological targets of Conagenin (CNG), a microbial metabolite derived from Streptomyces roseosporus. This compound has demonstrated significant immunomodulatory activities, positioning it as a compound of interest for researchers, scientists, and drug development professionals in the fields of immunology and oncology. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways.

Core Biological Activities of this compound

This compound's primary immunomodulatory effects are centered on the activation of key immune cells, namely T cells and macrophages. These activities contribute to its observed anti-tumor effects in preclinical models.

T Cell Activation and Proliferation

This compound has been shown to act as a co-stimulatory agent for T lymphocytes. It selectively enhances the proliferation of T cells that have already been activated by a primary stimulus, such as the mitogen concanavalin (B7782731) A. This suggests that this compound may lower the threshold for T cell activation or amplify the proliferative response following antigen presentation. A key outcome of this enhanced activation is the increased production of lymphokines, including T cell growth factors and hematopoietic growth factors, which can further potentiate the adaptive immune response.[1]

Macrophage Functional Enhancement

In the innate immune system, this compound augments the effector functions of macrophages. Specifically, it has been observed to increase the phagocytic activity of alveolar macrophages. This enhancement is associated with an increased expression of Fc-receptors on the macrophage cell surface, which are crucial for recognizing and engulfing opsonized pathogens and cellular debris.[2]

Anti-Tumor Activity

The immunomodulatory properties of this compound translate into anti-tumor activity. In syngeneic tumor models, administration of this compound has been shown to inhibit tumor growth. This anti-neoplastic effect is dependent on a functional T cell population, as the activity is abrogated in athymic mice. The proposed mechanism involves the activation of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, leading to enhanced tumor cell lysis.[3] this compound also appears to modulate the tumor microenvironment by reducing the production of monokines by macrophages, which can sometimes support tumor progression.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies on this compound.

| T Cell Proliferation Assay | |

| Cell Type | Rat Splenic T Cells |

| Primary Stimulus | Concanavalin A (Con A) |

| This compound Concentration | 6.25 and 25 µg/ml |

| Effect | Increased proliferation |

| Assay | [³H]thymidine incorporation |

| Macrophage Phagocytosis Assay | |

| Cell Type | Rat Alveolar Macrophages |

| This compound Dose (in vivo) | 10 mg/kg |

| Effect | Increased phagocytic activity |

| Assay | Ingestion of opsonized sheep red blood cells |

| In Vivo Anti-Tumor Activity | |

| Tumor Model | IMC Carcinoma Mouse Xenograft |

| This compound Dose | 0.5 and 5 mg/kg |

| Effect | Reduced tumor volume |

| Increased number of activated effector T cells |

Potential Signaling Pathways

While the precise intracellular signaling pathways modulated by this compound have not been fully elucidated, based on its observed biological effects, we can hypothesize the involvement of key signaling cascades in T cells and macrophages.

T Cell Activation Pathway

This compound's co-stimulatory effect on activated T cells suggests it may influence signaling downstream of the T cell receptor (TCR). Upon initial activation by an antigen-presenting cell (APC), a cascade of phosphorylation events is initiated. This compound may amplify this signal, leading to enhanced activation of transcription factors like NFAT, AP-1, and NF-κB, which are critical for lymphokine gene expression and cell cycle progression.

Macrophage Phagocytosis Pathway

The upregulation of Fc-receptor expression on macrophages by this compound suggests an activation of signaling pathways that control the transcription of the corresponding genes. This could involve pathways such as the JAK-STAT pathway, which is known to be activated by various cytokines and growth factors, or the MAPK pathway. Enhanced Fc-receptor expression leads to more efficient recognition and engulfment of opsonized targets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for replication and further investigation.

T Cell Proliferation Assay ([³H]thymidine Incorporation)

-

Cell Preparation: Isolate splenic T cells from rats using nylon wool columns.

-

Cell Culture: Plate the T cells in 96-well microplates at a density of 5 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Stimulation: Add concanavalin A to a final concentration of 1 µg/ml to induce T cell activation.

-

This compound Treatment: Immediately after Con A stimulation, add this compound at desired concentrations (e.g., 6.25 and 25 µg/ml).

-

Incubation: Culture the cells for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Radiolabeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the amount of [³H]thymidine incorporated into the DNA.

Macrophage Phagocytosis Assay

-

Macrophage Isolation: Obtain alveolar macrophages from rats by bronchoalveolar lavage.

-

Cell Culture: Adhere the macrophages to glass coverslips in a 24-well plate and culture in DMEM with 10% FBS.

-

This compound Treatment: Treat the macrophages with this compound at the desired concentration and for the specified duration (e.g., 12 hours).

-

Target Preparation: Opsonize sheep red blood cells (SRBCs) with an anti-SRBC IgG antibody.

-

Phagocytosis: Add the opsonized SRBCs to the macrophage culture at a ratio of 50:1 and incubate for 1 hour to allow for phagocytosis.

-

Washing: Remove non-ingested SRBCs by washing with phosphate-buffered saline (PBS).

-

Fixation and Staining: Fix the cells with methanol (B129727) and stain with Giemsa.

-

Quantification: Determine the phagocytic index by counting the number of ingested SRBCs in at least 200 macrophages under a light microscope.

Conclusion and Future Directions

This compound presents a promising profile as an immunomodulatory agent with potential applications in immunotherapy. Its ability to enhance both T cell and macrophage functions warrants further investigation. Future research should focus on identifying the specific cell surface receptors for this compound and delineating the precise downstream signaling pathways that mediate its effects. Such studies will be crucial for understanding its full therapeutic potential and for the rational design of future immunomodulatory drugs.

References

- 1. T cell activation by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound derived from Streptomyces roseosporus enhances macrophage functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound in tumor bearing mice. Antitumor activity, generation of effector cells and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Bioactivity for Collagen-Derived Peptides: A Technical Guide

Introduction

The quest for novel therapeutic agents has increasingly turned towards naturally derived compounds. Among these, bioactive peptides encrypted within larger proteins represent a promising frontier. While the term "Conagenin" does not correspond to a recognized molecule in publicly available scientific literature, this guide will use the well-documented class of collagen-derived bioactive peptides as a case study to delineate a comprehensive framework for the in silico prediction of bioactivity. This approach provides a robust methodology applicable to any novel peptide, including a hypothetical "this compound," for researchers, scientists, and professionals in drug development.

Collagen, the most abundant protein in mammals, is a rich source of bioactive peptides that can be released through enzymatic hydrolysis.[1] These peptides are known to exert a variety of physiological effects, including promoting tissue repair, modulating inflammatory responses, and influencing metabolic pathways.[[“]][[“]][[“]] In silico methods offer a rapid and cost-effective initial step to screen, identify, and characterize the potential therapeutic activities of these peptides before proceeding to more resource-intensive in vitro and in vivo validation.

Bioactivity Profile of Collagen-Derived Peptides

In silico analysis of collagen-derived peptides begins with understanding their potential biological roles. These peptides have been shown to interact with various cellular receptors and modulate key signaling pathways. Their bioactivities are diverse and include:

-

Wound Healing and Skin Repair: Collagen peptides can stimulate cell proliferation, angiogenesis, and the synthesis of extracellular matrix (ECM) components like collagen and elastin.[[“]][[“]] They achieve this by upregulating cytokines and activating pathways such as TGF-β/Smad and PI3K/Akt/mTOR.[[“]][[“]]

-

Anti-Inflammatory and Antioxidant Effects: Certain peptides exhibit anti-inflammatory properties by reducing pro-inflammatory cytokines and modulating the NF-κB/MAPK pathway.[[“]][[“]] They also demonstrate antioxidant activity by scavenging reactive oxygen species (ROS).[[“]]

-

Metabolic Regulation: Collagen peptides can influence glucose metabolism and insulin (B600854) sensitivity by inhibiting enzymes like dipeptidyl peptidase IV (DPP-IV) and angiotensin-converting enzyme (ACE).[[“]][[“]]

-

Cardiovascular Health: Specific tripeptides, such as Hyp-Asp-Gly, have been shown to inhibit platelet activation and thrombosis by regulating PI3K/Akt-MAPK/ERK1/2 signaling pathways.[[“]][[“]]

Quantitative Bioactivity Data

A crucial aspect of in silico prediction is the correlation with quantitative experimental data. While the provided search results focus more on mechanisms, a comprehensive analysis would involve building datasets from literature and databases containing metrics such as:

| Peptide Sequence | Target | Bioactivity | IC50 / EC50 (µM) | Source Database |

| Gly-Pro-Hyp | DPP-IV | Inhibition | Value | BIOPEP-UWM, ChEMBL |

| Pro-Hyp | ACE | Inhibition | Value | BIOPEP-UWM, ChEMBL |

| Hyp-Asp-Gly | Platelet Aggregation | Inhibition | Value | Literature |

| Met-Glu | Platelet Aggregation | Inhibition | Value | Literature |

Note: Specific IC50/EC50 values would be populated from dedicated bioactivity databases and literature mining, which is a key step in building robust QSAR models.

Methodologies for In Silico Prediction

A typical workflow for the in silico prediction of a peptide's bioactivity involves several computational techniques.

Experimental Workflow: In Silico Bioactivity Prediction

The following diagram illustrates a standard workflow for predicting the bioactivity of a novel peptide sequence.

Caption: Workflow for in silico prediction of peptide bioactivity.

Detailed Experimental Protocols

Protocol 1: In Silico Enzymatic Digestion and Peptide Ranking

-

Objective: To identify potential bioactive peptides from a parent protein sequence.

-

Procedure:

-

Obtain the FASTA sequence of the parent protein (e.g., human collagen type I, alpha 1 chain).

-

Utilize a tool like the BIOPEP-UWM database to perform a theoretical hydrolysis with selected enzymes (e.g., pepsin, trypsin).[5]

-

Generate a list of released peptide fragments.

-

For each peptide, calculate a bioactivity score using a tool like PeptideRanker . This score predicts the probability of a peptide being bioactive based on its sequence.[5]

-

Rank peptides based on their scores for further analysis.

-

Protocol 2: Molecular Docking to Predict Peptide-Target Interaction

-

Objective: To model the interaction between a candidate peptide and a predicted protein target and to estimate the binding affinity.

-

Procedure:

-

Target Identification: Use a tool like SwissTargetPrediction to identify potential protein targets for the candidate peptide.[5]

-

Structure Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools .

-

Generate a 3D conformer of the peptide ligand using software like PyMOL or an online server. Perform energy minimization.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the receptor based on known active sites or blind docking approaches.

-

Perform the docking simulation using software like AutoDock Vina or GROMACS .[6] These programs will explore possible binding poses of the peptide within the defined site.

-

-

Analysis:

-

Analyze the resulting poses and their corresponding binding energies (e.g., kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like VMD or PyMOL .[6]

-

-

Protocol 3: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

-

Objective: To assess the drug-likeness and potential toxicity of candidate peptides.

-

Procedure:

-

Input the peptide sequence or its SMILES representation into a predictive tool like ADMETlab or swissADME .[5]

-

Analyze the output parameters, which may include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Half-life prediction.[5]

-

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

-

-

Peptides with favorable ADMET profiles are prioritized for experimental validation.

-

Key Signaling Pathways

In silico predictions are often aimed at understanding how a peptide might influence cellular signaling. Collagen-derived peptides are known to modulate several key pathways.

Integrin-Mediated Signaling Pathway

Collagen peptides can bind to cell surface integrin receptors, initiating cascades that influence cell proliferation, survival, and motility.[7][8]

Caption: Integrin-mediated signaling activated by collagen peptides.

TGF-β/Smad Signaling Pathway

This pathway is crucial for tissue repair and ECM synthesis, and it is a known target of collagen peptides.[[“]][[“]]

Caption: TGF-β/Smad pathway modulation by collagen peptides.

The in silico prediction of bioactivity is an indispensable tool in modern drug discovery and development. By leveraging a suite of computational methods—from enzymatic hydrolysis simulation and target prediction to molecular docking and ADMET profiling—researchers can efficiently screen vast libraries of peptides and prioritize candidates for experimental validation. The framework detailed in this guide, using collagen-derived peptides as a practical example, provides a clear and reproducible methodology. This process significantly accelerates the identification of novel bioactive compounds, like a hypothetical "this compound," paving the way for the development of next-generation therapeutics.

References

- 1. Hydrolyzed Collagen—Sources and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

- 5. Characteristics of Biopeptides Released In Silico from Collagens Using Quantitative Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Molecular Interaction of Collagen with Cell Receptors for Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collagen-receptor signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology and Safety Profile of Collagen Peptides

Disclaimer: This report addresses the toxicology and safety profile of collagen, assuming the user query "Conagenin" was a typographical error. No substance named "this compound" with a publicly available toxicological profile was identified during the literature search.

Introduction

Collagen is the most abundant structural protein in the animal kingdom, forming the primary component of connective tissues such as skin, bones, tendons, and cartilage. In recent years, hydrolyzed collagen, also known as collagen peptides, has gained significant popularity as a key ingredient in dietary supplements, functional foods, and cosmetic products. This is due to its purported benefits for skin, joint, and bone health. Collagen peptides are short chains of amino acids derived from native collagen through enzymatic hydrolysis, a process that renders them more easily absorbed by the body. Given their widespread consumption and use, a thorough understanding of their toxicological and safety profile is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the available safety data on collagen peptides, focusing on acute, sub-chronic, and chronic toxicity, as well as genotoxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Upon oral ingestion, collagen peptides are further broken down in the gastrointestinal tract and absorbed into the bloodstream, primarily in the form of di- and tri-peptides, as well as free amino acids. Studies in rats have demonstrated that these peptides, particularly those containing hydroxyproline, are detected in the blood after administration. This indicates their bioavailability.[1] These absorbed peptides and amino acids are then distributed throughout the body and utilized as building blocks for the synthesis of new proteins, including endogenous collagen in various tissues.

Toxicological Data Summary

The safety of collagen peptides has been evaluated in numerous toxicological studies, including acute, sub-chronic, and chronic oral toxicity tests, as well as genotoxicity assays. The consensus from these studies is that collagen peptides are generally recognized as safe (GRAS), with a low potential for toxicity.[2]

Table 1: Acute Toxicity of Collagen Peptides

| Test Type | Species | Route of Administration | LD50 (Lethal Dose, 50%) | Observations | Reference |

| Acute Oral Toxicity | Rat (Sprague-Dawley) | Oral | > 5,000 mg/kg bw | No mortality or signs of toxicity observed. | [3] |

| Acute Oral Toxicity | Rat (Wistar) | Oral | > 5,000 mg/kg bw | No mortality or treatment-related adverse effects noted. | |

| Acute Oral Toxicity | Rat | Oral | > 2,000 mg/kg bw | No deaths or signs of systemic toxicity were observed during the 14-day monitoring period. | [4] |

| Acute Oral Toxicity | Mice and Rats | Oral | Practically nontoxic | No adverse effects reported. | [4] |

| Acute Dermal Toxicity | Rabbit | Dermal | Practically nontoxic | No adverse effects reported. |

Table 2: Sub-chronic and Chronic Toxicity of Collagen Peptides

| Study Duration | Species | Dosing Regimen | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |

| 90-day | Rat (Sprague-Dawley) | 0, 500, 1000, 2000 mg/kg/day (oral) | 2000 mg/kg/day | No treatment-related adverse effects on clinical signs, body weight, food consumption, hematology, serum biochemistry, or histopathology. No target organs identified. | [5][6] |

| 24-month | Rat (Sprague-Dawley) | 0, 2.25%, 4.5%, 9%, 18% in diet | Highest dose tested (up to 8.5 g/kg bw/day for females, 6.6 g/kg bw/day for males) | No toxicologically significant differences in survival, body weight, food consumption, urinalysis, clinical biochemistry, or organ weights. No increase in non-neoplastic lesions. | [7][8] |

Table 3: Genotoxicity Profile of Collagen Peptides

| Assay Type | Test System | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA) | With and without | Up to 5000 µ g/plate | Non-mutagenic | [9] |

| In Vitro Chromosome Aberration Test | Chinese Hamster Lung (CHL) cells | With and without | Not specified | No induction of chromosomal aberrations | [9] |

| In Vivo Micronucleus Test | Mouse (ICR) bone marrow | N/A | Not specified | No increase in micronucleated polychromatic erythrocytes | [9] |

| Comet Assay | Human Dermal Fibroblast Cells | N/A | 2.5 and 5.0 mg/ml | Non-genotoxic | [10] |

| DAPI Staining | Human dental pulp stem cells | N/A | Not specified | No evidence of DNA fragmentation. | [11] |

Reproductive and Developmental Toxicity

Experimental Protocols

Acute Oral Toxicity Study (Based on OECD TG 423)

-

Test System: Typically conducted in female rats (e.g., Sprague-Dawley or Wistar strains).[4]

-

Dosage: A single oral dose is administered via gavage. A limit test is often performed at 2000 mg/kg body weight. If no mortality is observed, the LD50 is considered to be greater than this dose. Some studies have tested up to 5000 mg/kg.[3][4]

-

Procedure: Animals are fasted overnight before dosing. After administration of the test substance, they are observed for clinical signs of toxicity and mortality at regular intervals for the first few hours and then daily for 14 days. Body weight is recorded weekly.

-

Endpoints: The primary endpoints are mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. A gross necropsy is performed on all animals at the end of the 14-day observation period.[4]

90-Day Sub-chronic Oral Toxicity Study (Based on OECD TG 408)

-

Test System: Conducted in both male and female rodents (e.g., Sprague-Dawley rats).

-

Dosage: The test substance is administered daily, typically via oral gavage or mixed in the diet, at three or more dose levels plus a control group. For collagen peptides, doses up to 2000 mg/kg/day have been tested.[5][6]

-

Procedure: Animals are dosed for 90 consecutive days. They are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Endpoints: Comprehensive endpoints are evaluated, including:

-

Clinical observations: Daily checks for signs of illness or behavioral changes.

-

Ophthalmology: Examination of the eyes before and at the end of the study.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of red and white blood cells, platelets, and various serum chemistry parameters indicative of organ function (e.g., liver and kidney function).

-

Urinalysis: Urine is collected to assess kidney function.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.[5]

-

Bacterial Reverse Mutation (Ames) Test (Based on OECD TG 471)

-

Test System: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes). The S9 mix is used to simulate mammalian metabolism and detect substances that become mutagenic after being metabolized.

-

Endpoints: The test measures the ability of the substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid and thus grow on a medium lacking it. A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the control.[9]

Visualizations

General Workflow for Toxicological Safety Assessment

References

- 1. Collagen and breastfeeding – Breastfeeding and Medication [breastfeeding-and-medication.co.uk]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. bubsnaturals.com [bubsnaturals.com]

- 4. motherkindco.co.za [motherkindco.co.za]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity of a 90-day repeated oral dose of a collagen peptide derived from skate (Raja kenojei) skin: a rat model study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. soteria.co.nz [soteria.co.nz]

- 13. Collagen Use While Breastfeeding: What You Need to Know | InfantRisk Center [infantrisk.com]

Disclaimer: Initial literature searches for "Conagenin" did not yield any specific scientific data or publications. It is presumed that the user may have intended to inquire about compounds related to collagen, a well-studied protein with a vast body of research. This document provides a comprehensive technical guide on collagen and its related compounds, based on the available scientific literature.

Introduction to Collagen

Collagen is the most abundant protein in mammals, constituting 25% to 35% of the whole-body protein content.[1] It is the primary structural component of the extracellular matrix in connective tissues, providing tensile strength and elasticity to skin, bones, tendons, ligaments, and cartilage.[1][2] To date, 28 types of collagen have been identified, with Type I being the most prevalent, accounting for over 90% of the collagen in the human body.[2][3] The fundamental structure of collagen is a triple helix, formed by three polypeptide alpha-chains.[1] This unique structure is rich in glycine, proline, and hydroxyproline, with the repeating amino acid sequence of Gly-Pro-X or Gly-X-Hyp, where X can be any other amino acid.[2]

Collagen Synthesis

The biosynthesis of collagen is a complex multi-step process that occurs both intracellularly and extracellularly, primarily within fibroblasts.[2][4]

Intracellular Events

-

Transcription and Translation: The process begins with the transcription of collagen genes (e.g., COL1A1, COL1A2) into mRNA, followed by translation on the rough endoplasmic reticulum (RER) to form pre-pro-alpha chains.[5]

-

Post-translational Modifications: Inside the RER, the pre-pro-alpha chains undergo crucial modifications:

-

Hydroxylation: Proline and lysine (B10760008) residues are hydroxylated by prolyl-4-hydroxylase and lysyl hydroxylase, respectively. This step is critically dependent on Vitamin C as a cofactor.[1][2][5][6]

-

Glycosylation: Specific hydroxylysine residues are glycosylated with galactose and glucose.[2][6]

-

-

Triple Helix Formation: Three modified pro-alpha chains assemble into a right-handed triple helix, forming a procollagen (B1174764) molecule.[5][6]

-

Secretion: The procollagen is then transported to the Golgi apparatus, packaged into secretory vesicles, and released into the extracellular space.[5]

Extracellular Events

-

Cleavage of Propeptides: The N- and C-terminal propeptides of procollagen are cleaved by specific peptidases to form tropocollagen.[5]

-

Fibril Assembly: Tropocollagen molecules self-assemble into collagen fibrils.[5]

-